molecular formula C26H33NO8 B11467867 ethyl 2-amino-4-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

ethyl 2-amino-4-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B11467867
M. Wt: 487.5 g/mol
InChI Key: LGJYRPQKOVRKFD-UHFFFAOYSA-N
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Description

ETHYL 2-AMINO-4-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-AMINO-4-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and chromene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl esters, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed for monitoring and quality control.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-AMINO-4-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its effects on biological systems and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups. Detailed studies using techniques like molecular docking and biochemical assays are required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole and chromene derivatives with comparable structures and functional groups. Examples include:

  • ETHYL 2-AMINO-4-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE
  • ETHYL 2-AMINO-4-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 2-AMINO-4-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C26H33NO8

Molecular Weight

487.5 g/mol

IUPAC Name

ethyl 2-amino-4-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate

InChI

InChI=1S/C26H33NO8/c1-7-9-13-16(21(31-6)23-22(20(13)30-5)33-12-34-23)18-17-14(28)10-26(3,4)11-15(17)35-24(27)19(18)25(29)32-8-2/h18H,7-12,27H2,1-6H3

InChI Key

LGJYRPQKOVRKFD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C2C(=C1OC)OCO2)OC)C3C4=C(CC(CC4=O)(C)C)OC(=C3C(=O)OCC)N

Origin of Product

United States

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